N-Cyclohexyl 3-fluorobenzamide
Overview
Description
N-Cyclohexyl 3-fluorobenzamide is an organic compound with the molecular formula C₁₃H₁₆FNO It is a derivative of benzamide, where the amide nitrogen is substituted with a cyclohexyl group and the benzene ring is substituted with a fluorine atom at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl 3-fluorobenzamide typically involves the reaction of 3-fluorobenzoic acid with cyclohexylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux conditions
- Reaction Time: Several hours to overnight
The reaction can be represented as follows:
3-Fluorobenzoic acid+CyclohexylamineDCCN-Cyclohexyl 3-fluorobenzamide+Dicyclohexylurea
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl 3-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be replaced by other substituents under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield 3-fluorobenzoic acid and cyclohexylamine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of an electrophile.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products
Substitution Reactions: Products depend on the nature of the substituent introduced.
Hydrolysis: 3-Fluorobenzoic acid and cyclohexylamine.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Cyclohexyl 3-fluorobenzamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor in the development of novel compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Cyclohexyl 3-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in biological systems, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
N-Cyclohexyl 3-fluorobenzamide can be compared with other similar compounds, such as:
N-Cyclohexyl 4-fluorobenzamide: Similar structure but with the fluorine atom at the para position.
N-Cyclohexyl 2-fluorobenzamide: Fluorine atom at the ortho position.
N-Cyclohexyl benzamide: Lacks the fluorine substituent.
The uniqueness of this compound lies in the specific positioning of the fluorine atom, which can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
N-cyclohexyl-3-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPPOGYXWKNMKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359422 | |
Record name | N-CYCLOHEXYL 3-FLUOROBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2267-94-9 | |
Record name | N-CYCLOHEXYL 3-FLUOROBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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